Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate
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Overview
Description
Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate is a complex organic compound with a unique structure that includes a quinolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-oxobenzo[c]quinolizine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of ethyl 1-oxobenzo[c]quinolizine-2-carboxylate may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-oxobenzo[c]quinolizine-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate can be compared with other similar compounds, such as:
Quinolines: These compounds share a similar ring structure and have diverse applications in medicinal chemistry.
Isoquinolines: These compounds also have a similar ring structure but differ in their chemical properties and applications.
Benzodiazepines: These compounds have a different ring structure but are used in similar therapeutic contexts.
The uniqueness of ethyl 1-oxobenzo[c]quinolizine-2-carboxylate lies in its specific structure and the resulting chemical and biological properties that distinguish it from these related compounds.
Biological Activity
Ethyl benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₆H₁₃NO₃
- Molecular Weight : 267.28 g/mol
- CAS Number : 101192-30-7
This compound is characterized by its unique quinolizine structure, which contributes to its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Fluorescent Indicator : The compound acts as a selective fluorescent indicator for Mg²⁺ ions, which is crucial in various biochemical processes .
- Antibacterial Properties : It has demonstrated antibacterial activity against multiple strains of gram-positive bacteria, suggesting potential applications in treating bacterial infections .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may play a role in its therapeutic effects against diseases such as cancer and infections .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. It has shown effectiveness against various bacterial strains with the following characteristics:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 μg/mL |
Escherichia coli | 75 μg/mL |
Streptococcus agalactiae | 100 μg/mL |
This table illustrates the compound's potential as an antibacterial agent, particularly against gram-positive bacteria.
Anticancer Activity
The compound's structure suggests potential anticancer properties. It has been evaluated for its effects on cancer cell lines, showing promising results in inhibiting cell proliferation. Research indicates that derivatives of the quinolizine structure can interact with DNA and modulate cellular pathways involved in cancer progression .
Case Studies and Research Findings
-
Study on Antibacterial Properties :
A study published in MDPI reported that ethyl benzo[6,7]-4-oxo-4H-quinolizine derivatives exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The compounds were synthesized and tested for their MIC values, demonstrating effectiveness comparable to standard antibiotics . -
Fluorescent Indicator Research :
Research conducted by Otten et al. highlighted the use of this compound as a Mg²⁺ selective fluorescent indicator. The study detailed how the compound's fluorescence changes upon binding to magnesium ions, making it useful in biochemical assays and cellular imaging applications . -
Anticancer Evaluation :
A study focused on the synthesis of various derivatives of quinolizine compounds found that some exhibited significant antiproliferative effects on cancer cell lines. The mechanisms involved were linked to the inhibition of topoisomerases and DNA intercalation properties .
Properties
IUPAC Name |
ethyl 1-oxobenzo[c]quinolizine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-20-16(19)13-10-9-12-8-7-11-5-3-4-6-14(11)17(12)15(13)18/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISZIUALHMRHMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2C=CC3=CC=CC=C3N2C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392175 |
Source
|
Record name | Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101192-30-7 |
Source
|
Record name | Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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